molecular formula C11H7BrCl2O B12560624 1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one CAS No. 195322-15-7

1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one

Cat. No.: B12560624
CAS No.: 195322-15-7
M. Wt: 305.98 g/mol
InChI Key: DLJYAEISYSWWCJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a bromophenyl group and two chlorine atoms attached to a penta-2,4-dien-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one typically involves the reaction of 3-bromobenzaldehyde with 1,1,2,2-tetrachloroethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)-2,4-pentadien-1-one
  • 1-(3-Bromophenyl)-5-chloropenta-2,4-dien-1-one
  • 1-(3-Bromophenyl)-5,5-difluoropenta-2,4-dien-1-one

Uniqueness: 1-(3-Bromophenyl)-5,5-dichloropenta-2,4-dien-1-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

195322-15-7

Molecular Formula

C11H7BrCl2O

Molecular Weight

305.98 g/mol

IUPAC Name

1-(3-bromophenyl)-5,5-dichloropenta-2,4-dien-1-one

InChI

InChI=1S/C11H7BrCl2O/c12-9-4-1-3-8(7-9)10(15)5-2-6-11(13)14/h1-7H

InChI Key

DLJYAEISYSWWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC=C(Cl)Cl

Origin of Product

United States

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